tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-(dimethylcarbamoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-15(2,3)23-14(21)19-9-7-16(22)6-8-18(10-12(16)11-19)13(20)17(4)5/h12,22H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCOJVGDKRENSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS No. 2096985-47-4) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.42 g/mol. The compound features a naphthyridine backbone, which is often associated with various biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of naphthyridine have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.
Anticancer Activity
Research has demonstrated that naphthyridine derivatives can act as inhibitors of specific protein targets involved in cancer progression. For example, compounds targeting the ubiquitin-specific protease 7 (USP7) have shown promise in reducing tumor growth in preclinical models. Given the structural similarities, this compound may exhibit similar anticancer properties.
Neurological Effects
There is emerging evidence suggesting that compounds containing dimethylamino groups can influence neurotransmitter systems. Studies have indicated potential neuroprotective effects, possibly through modulation of cholinergic pathways or inhibition of acetylcholinesterase activity.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes critical for cellular processes, such as kinases and proteases.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could lead to altered signaling pathways in neurological contexts.
- DNA Interaction : The naphthyridine structure may facilitate binding to DNA or RNA, affecting replication and transcription processes.
Case Studies
Scientific Research Applications
Overview
tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a chemical compound with significant applications in pharmaceutical research and development. Its structure allows it to function as an intermediate in the synthesis of various bioactive molecules, particularly in the field of medicinal chemistry.
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- This compound serves as a crucial building block in the synthesis of several pharmaceuticals, particularly anticoagulants like Edoxaban, which is used for stroke prevention and treatment of thrombosis. Its role as an intermediate facilitates the formation of complex structures necessary for therapeutic efficacy .
- Research in Anticoagulants :
- Potential Anticancer Applications :
Case Studies
- Edoxaban Synthesis :
- Antiplatelet Activity Research :
Comparison with Similar Compounds
QZ-1658: tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
- Key Difference: Sulfonyl (-SO₂-) replaces carbonyl (-CO-) in the dimethylamino substituent.
- This compound has 95% purity and is listed in commercial catalogs .
tert-Butyl Octahydro-2,7-naphthyridine-2(1H)-carboxylate (Base Structure)
- Key Difference: Lacks both the dimethylaminocarbonyl and 4a-hydroxy groups.
- Impact : Reduced polarity and hydrogen-bonding capacity, likely affecting solubility and biological activity. Six suppliers are identified for this simpler analog .
Naphthyridine Ring System Modifications
tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Key Differences: Ring System: 1,8-naphthyridine (vs. 2,7-naphthyridine in the target compound). Substituent: 1-hydroxypropan-2-yl group at position 7 (vs. dimethylaminocarbonyl).
- Impact : The 1,8-naphthyridine scaffold may exhibit distinct π-π stacking behavior, while the hydroxypropyl group introduces a chiral center and hydrophilic character. This compound is offered by Hairui Chem with 97% purity .
Pesticide-Related Analogs (Functional Group Parallels)
Oxamyl (methyl 2-(dimethylamino)-N-(((methylamino)carbonyl)oxy)-2-oxoethanimidothioate)
- Relevance: Shares a dimethylaminocarbonyl group.
- Application : Broad-spectrum insecticide and nematicide .
Comparative Data Table
Key Research Findings and Implications
Functional Group Influence: The dimethylaminocarbonyl group in the target compound may enhance bioactivity compared to sulfonyl (QZ-1658) or unsubstituted analogs .
Hydroxyl Group Role : The 4a-hydroxy moiety likely improves solubility and target engagement via hydrogen bonding, a feature absent in the base structure .
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a sequence involving:
- Construction of the bicyclic naphthyridine core.
- Introduction of the tert-butyl carbamate protecting group (tert-butyl ester).
- Installation of the dimethylamino carbonyl group at the 7-position.
- Hydroxylation at the 4a-position.
These steps require careful control of reaction conditions, choice of reagents, and purification methods to achieve high yield and purity.
Protection of Piperidine Nitrogen as tert-Butyl Carbamate
The tert-butyl carbamate (BOC) protecting group is commonly introduced to nitrogen atoms in piperidine or related heterocycles to prevent unwanted side reactions during subsequent steps.
| Reagent/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|
| Di-tert-butyl dicarbonate, NaOH, THF | Addition of di-tert-butyl dicarbonate to piperidine derivative in the presence of sodium hydroxide in tetrahydrofuran at 0°C to room temperature for 24 hours. | Quantitative (approx. 100%) | Produces tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate as a colorless oil. |
| Di-tert-butyl dicarbonate, NaHCO3, 1,4-Dioxane/H2O, 0-20°C, 18h, inert atmosphere | Dropwise addition of di-tert-butyl dicarbonate to sodium bicarbonate and piperidinyl ethanol in aqueous 1,4-dioxane under nitrogen. | High yield (approx. 90%) | Crude product used directly in next step without purification. |
| BOC2O, triethylamine, 1,2-dichloroethane, reflux, 20°C | Reaction of piperidinyl ethanol with di-tert-butyl dicarbonate and triethylamine under reflux. | 93% | Purification by aqueous washes and drying yields tert-butyl carbamate-protected intermediate. |
These methods are well-established for introducing the BOC group on nitrogen atoms of piperidine derivatives, providing a stable protecting group for further transformations.
Introduction of Hydroxyl Group (Reduction of Ketone or Aldehyde)
Hydroxylation at the 4a-position or related positions is typically achieved by reduction of a ketone or aldehyde precursor using hydride reagents.
| Reagent/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|
| Sodium borohydride (NaBH4), methanol, 0-20°C, 0.5-1.5h | Reduction of ketone or aldehyde precursor dissolved in methanol with NaBH4 under ice cooling. | 97.7% | Produces the corresponding alcohol; reaction monitored by TLC and LCMS. |
| Lithium aluminum hydride (LiAlH4), THF, room temperature, 24h | Reduction of ester or ketone intermediates in THF with LiAlH4. | High | Followed by careful quenching with water and base, extraction and purification. |
These hydride reductions are standard for converting carbonyl groups to hydroxyl groups with good selectivity and yield.
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate?
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:
- Cyclization : Formation of the naphthyridine core via condensation of precursors like aminopyridines with carbonyl-containing reagents under controlled acidic/basic conditions.
- Functionalization : Introduction of the tert-butyl ester group via esterification (e.g., using Boc anhydride) and the dimethylamino carbonyl moiety through amidation or carbamate coupling .
- Purification : Column chromatography or recrystallization to isolate the target compound.
Q. Key Considerations :
- Solvent choice (e.g., DMF, THF) and temperature (room temperature to reflux) significantly impact reaction efficiency.
- Intermediate characterization (e.g., NMR, LC-MS) is critical to confirm structural integrity at each step .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm hydrogen/carbon environments, particularly distinguishing hydroxyl and carbonyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination. SHELX software is widely used for refining crystallographic data .
- Infrared (IR) Spectroscopy : To identify functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches.
Methodological Tip : For crystallography, ensure high-purity crystals are grown via slow evaporation in a solvent system optimized for the compound’s solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
Optimization Parameters :
| Parameter | Impact | Example |
|---|---|---|
| Catalyst | Accelerates cyclization/amidation. Palladium catalysts (e.g., Pd/C) improve efficiency in reductive steps . | Pd(OAc)₂ in formic acid for nitroarene reduction . |
| Solvent | Polarity affects reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution. | DMF vs. THF in cyclization . |
| Temperature | Higher temps (e.g., 80–100°C) favor cyclization but may degrade sensitive functional groups. | Controlled reflux in toluene . |
| Purification | Gradient elution in chromatography minimizes co-elution of byproducts. | Hexane/ethyl acetate gradients for tert-butyl derivatives . |
Data-Driven Approach : Use Design of Experiments (DoE) to systematically vary parameters and analyze interactions .
Q. How should researchers address discrepancies in biological activity data across studies?
Common Sources of Contradiction :
- Assay Variability : Differences in cell lines (e.g., cancer vs. bacterial models) or assay protocols (e.g., incubation time, concentration ranges).
- Compound Purity : Impurities (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95%) before biological testing .
- Structural Isomerism : Undetected stereoisomers (e.g., 4a-hydroxy configuration) can alter activity. Confirm stereochemistry via NOESY NMR or X-ray .
Q. Resolution Strategy :
- Replicate experiments under standardized conditions.
- Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Publish full experimental details (e.g., solvent used for dissolution, exact stereochemistry) to enable direct comparisons .
Q. What advanced computational methods support mechanistic studies of this compound’s reactivity?
- Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclization energy barriers) and predicts regioselectivity .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme binding pockets) to guide SAR studies.
- In Silico Docking : Tools like AutoDock Vina assess binding affinities to proteins (e.g., kinases, receptors) .
Validation : Correlate computational predictions with experimental kinetics (e.g., rate constants from time-resolved NMR) .
Q. What are the critical safety considerations for handling this compound in the lab?
- Hazard Identification : Although specific toxicity data may be limited, assume acute toxicity based on structural analogs (e.g., respiratory irritation, skin sensitization) .
- Handling Protocols :
- Waste Disposal : Follow local regulations for hazardous organic waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
